molecular formula C18H17F7O3 B12771147 D-Teflumethrin CAS No. 424827-03-2

D-Teflumethrin

Cat. No.: B12771147
CAS No.: 424827-03-2
M. Wt: 414.3 g/mol
InChI Key: BKACAEJQMLLGAV-KWKBKKAHSA-N
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Description

D-Teflumethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agricultural and veterinary applications to control a variety of pests. The compound is characterized by its high efficacy and relatively low toxicity to mammals, making it a popular choice for pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Teflumethrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-enyl)cyclopropanecarboxylic acid. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

D-Teflumethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

D-Teflumethrin has a wide range of scientific research applications, including:

Mechanism of Action

D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in nerve cells, preventing the closure of ion gates during repolarization. This disruption of nerve impulse transmission leads to paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Teflumethrin is unique due to its specific chemical structure, which imparts high efficacy and selectivity towards certain pests. Its relatively low toxicity to mammals also makes it a safer option compared to some other insecticides .

Properties

CAS No.

424827-03-2

Molecular Formula

C18H17F7O3

Molecular Weight

414.3 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1

InChI Key

BKACAEJQMLLGAV-KWKBKKAHSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C

Origin of Product

United States

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